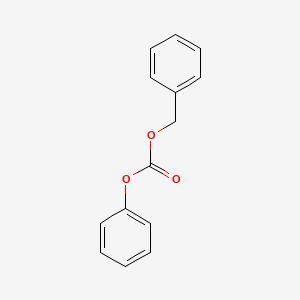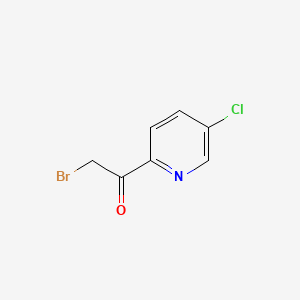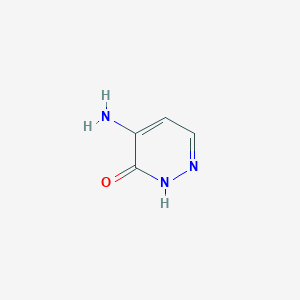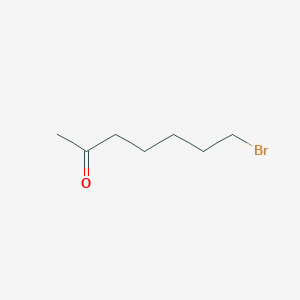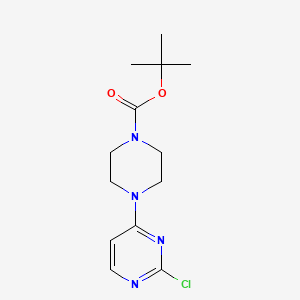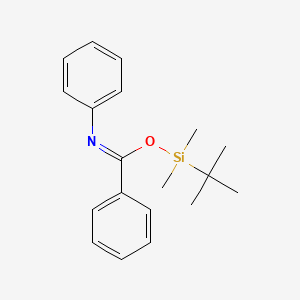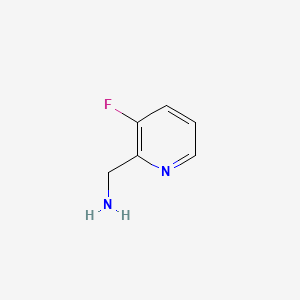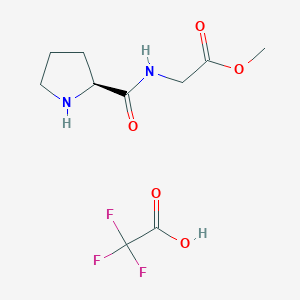
Pro-gly-ome tfa
Overview
Description
Pro-gly-ome tfa, also known as Prolyl-glycine methyl ester trifluoroacetate, is a synthetic peptide derivative. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its trifluoroacetate (TFA) group, which is often used to protect amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pro-gly-ome tfa is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the addition of subsequent amino acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups, such as the t-butoxycarbonyl (Boc) group, are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for further coupling .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Pro-gly-ome tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds in peptides containing cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the peptide bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with substituted side chains .
Scientific Research Applications
Pro-gly-ome tfa has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: The compound is used in the development of peptide-based drugs and as a tool for studying protein-protein interactions.
Medicine: this compound is involved in the design of therapeutic peptides for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of peptide-based materials and as a component in diagnostic assays
Mechanism of Action
The mechanism of action of Pro-gly-ome tfa involves its role as a building block in peptide synthesis. The trifluoroacetate group protects the amino acids during the synthesis process, preventing unwanted side reactions. Once the peptide chain is fully assembled, the TFA group is removed to yield the final peptide product. The compound’s molecular targets and pathways are primarily related to its interactions with other amino acids and peptides during the synthesis process .
Comparison with Similar Compounds
Pro-gly-ome tfa can be compared with other similar compounds, such as:
Fmoc-Gly-OMe: Another peptide derivative used in solid-phase peptide synthesis, but with a different protecting group (Fmoc instead of TFA).
N-TFA-Glycyl: A similar compound with a trifluoroacetate group, used in peptide synthesis but with different amino acid sequences.
Fmoc-Pro-OMe: Similar to this compound but with an Fmoc protecting group instead of TFA .
These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific amino acid sequences, highlighting the versatility and specificity of this compound in various research applications.
Properties
IUPAC Name |
methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSRQCKLLGODS-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


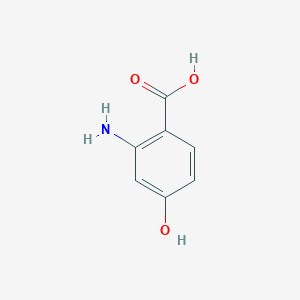
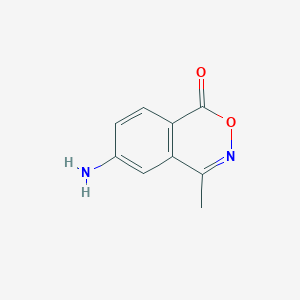
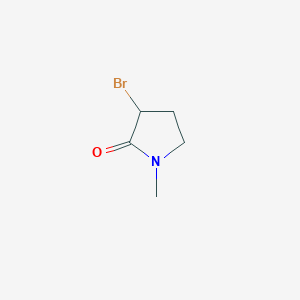
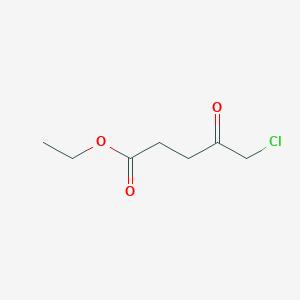
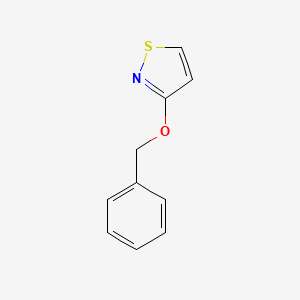
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)

